9-Anthraceneacetonitrile
Overview
Description
Synthesis Analysis
The synthesis of 9-Anthraceneacetonitrile and related derivatives primarily involves photocatalytic and other innovative methods. A notable method includes the photocatalytic oxygenation of anthracenes using 9-mesityl-10-methylacridinium ion as an effective electron-transfer photocatalyst, resulting in oxygenated products like dimethylepidioxyanthracene under visible light irradiation in O2-saturated acetonitrile solution (Kotani, Ohkubo, & Fukuzumi, 2004). Another approach involves the synthesis of 9-anthraceneboronic acid, starting from 9-bromoanthracene prepared by the bromination of anthracene, showcasing a pathway towards various anthracene derivatives with practical value and development prospects (Meng, 2013).
Molecular Structure Analysis
The molecular structure of 9-Anthraceneacetonitrile and its derivatives is crucial for their chemical and physical properties. Studies on anthracene derivatives, such as the synthesis of 9,10-dimethyl-2,3,6,7-anthracenetetra(thioacetate), provide insights into the potential use of these compounds in molecular electronics and conducting frameworks (Hu et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 9-Anthraceneacetonitrile derivatives are diverse, reflecting their reactivity and potential applications. The photocatalytic oxygenation of anthracenes is an example of how these compounds participate in selective radical coupling reactions, demonstrating their chemical reactivity and potential for functionalization (Kotani, Ohkubo, & Fukuzumi, 2004).
Physical Properties Analysis
The physical properties of 9-Anthraceneacetonitrile derivatives, such as solvatochromic properties and fluorescence, are of great interest. For instance, the solvatochromism observed in the absorption and fluorescence spectra of certain anthracene derivatives in various solvents highlights their potential in applications ranging from sensing to molecular electronics (Imoto et al., 2009).
Scientific Research Applications
Triplet Energy Transfer and Visible Light Absorption : The association of 9-anthracenecarboxylic acid (9AC) with colloidal TiO2 in acetonitrile allows for triplet energy transfer to oxazine-725, thereby extending its absorption into the visible region. This finding indicates potential applications in photocatalysis and photochemistry (Kamat & Ford, 1987).
Chromatographic Analysis : Anthracene-9-carbonyl chloride is effective in detecting hydroxy compounds in high-performance liquid chromatographic analysis, with applications in analyzing short-chain alcohols, diols, trichothecene mycotoxins, and sterols (Bayliss, Homer, & Shepherd, 1988).
Photochemical Reactions : Photochemical reactions of anthracene derivatives in acetonitrile lead to the formation of compounds like 9-methylimino-10-anthracenecarbonitrile, highlighting their potential in synthetic chemistry (Freccero, Mella, & Albini, 1994).
Medical Treatments : Anthraquinones, related to anthracene derivatives, have long been used in medical treatments for various conditions, though their safety is a concern due to the presence of the quinone moiety (Malik & Müller, 2016).
Anion Recognition : 9-Anthracene carboxylic acid shows strong affinities towards divalent anions, making it an ideal receptor for anion recognition, especially in chemical sensing applications (Hou Xiao-hong, 2011).
Photocatalytic Oxygenation : The photocatalytic oxygenation of anthracenes using 9-mesityl-10-methylacridinium ion effectively produces dioxygen-containing products like anthraquinone, with potential applications in fuel production and organic synthesis (Kotani, Ohkubo, & Fukuzumi, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-anthracen-9-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTCNFLGBMSLTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311329 | |
Record name | 9-Anthraceneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Anthraceneacetonitrile | |
CAS RN |
2961-76-4 | |
Record name | 9-Anthraceneacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Anthraceneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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